molecular formula C16H31N3O2 B13086512 N-[(2S)-2-[acetyl(propan-2-yl)amino]cyclohexyl]-2-amino-3-methylbutanamide

N-[(2S)-2-[acetyl(propan-2-yl)amino]cyclohexyl]-2-amino-3-methylbutanamide

Cat. No.: B13086512
M. Wt: 297.44 g/mol
InChI Key: BLVZRGWIGXNXEM-SLTAFYQDSA-N
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Description

N-[(2S)-2-[Acetyl(propan-2-yl)amino]cyclohexyl]-2-amino-3-methylbutanamide is a chiral amide derivative featuring a cyclohexyl scaffold substituted with acetyl(isopropyl)amino and amino-methylbutanamide groups. The stereochemistry at the second carbon (2S) and the branched isopropyl moiety contribute to its conformational rigidity, which may influence its pharmacokinetic and pharmacodynamic properties.

Properties

Molecular Formula

C16H31N3O2

Molecular Weight

297.44 g/mol

IUPAC Name

N-[(2S)-2-[acetyl(propan-2-yl)amino]cyclohexyl]-2-amino-3-methylbutanamide

InChI

InChI=1S/C16H31N3O2/c1-10(2)15(17)16(21)18-13-8-6-7-9-14(13)19(11(3)4)12(5)20/h10-11,13-15H,6-9,17H2,1-5H3,(H,18,21)/t13?,14-,15?/m0/s1

InChI Key

BLVZRGWIGXNXEM-SLTAFYQDSA-N

Isomeric SMILES

CC(C)C(C(=O)NC1CCCC[C@@H]1N(C(C)C)C(=O)C)N

Canonical SMILES

CC(C)C(C(=O)NC1CCCCC1N(C(C)C)C(=O)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic routes may involve the use of reagents such as N,N’-dicyclohexylcarbodiimide and catalytic amounts of 4-dimethylaminopyridine . The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reagents and conditions as in laboratory settings. The process is optimized for efficiency and yield, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[(2S)-2-[acetyl(propan-2-yl)amino]cyclohexyl]-2-amino-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures, specific solvents, and sometimes catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of products depending on the substituent introduced.

Scientific Research Applications

N-[(2S)-2-[acetyl(propan-2-yl)amino]cyclohexyl]-2-amino-3-methylbutanamide has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2S)-2-[acetyl(propan-2-yl)amino]cyclohexyl]-2-amino-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous amide derivatives:

Compound Key Structural Features Molecular Weight Functional Groups Reported Bioactivity/Applications References
N-[(2S)-2-[Acetyl(propan-2-yl)amino]cyclohexyl]-2-amino-3-methylbutanamide (Target) Cyclohexyl core, (2S) stereochemistry, acetyl(isopropyl)amino, branched methylbutanamide Not provided Amide, tertiary amine, acetyl Hypothesized enzyme inhibition (no direct data)
(2S)-2-{[(2S)-2-Benzamido-3-(4-methoxyphenyl)propanoyl]amino}-3-phenylpropyl acetate Benzamido group, 4-methoxyphenyl, ester linkage ~534.6 Amide, ester, methoxy Potential prodrug with enhanced solubility
(2S)-2-[[[[(1S,2S)-2-Aminocyclohexyl]amino]thioxomethyl]amino]-N-(diphenylmethyl)-N,3,3-trimethylbutanamide Thioxomethyl bridge, diphenylmethyl, aminocyclohexyl 466.68 Thioamide, tertiary amine Pesticide testing standard (structural rigidity for stability)
(S)-N-[(2S,4S,5S)-5-Amino-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methylbutanamide Hydroxy group, diphenylhexane backbone ~450.5 Amide, hydroxyl, primary amine Process impurity in drug substances; controlled for stereochemical purity
BV-6 (Synthetic ligand) Cyclohexyl groups, multiple amide bonds, pyrrolidine ~1200+ Amide, tertiary amine, pyrazine Apoptosis regulation (IAP antagonist); demonstrates impact of branching on bioactivity
(2S)-2-Cyclohexyl-N-(2-pyrazinylcarbonyl)glycyl-3-methyl-L-valine Pyrazinylcarbonyl, L-valine backbone ~450.5 Amide, pyrazine, cyclohexyl Intermediate for HCV protease inhibitors (emphasizes role of cyclohexyl in binding)
(S)-2-Amino-N-(2-cyanobenzyl)-N-cyclopropyl-3-methylbutanamide Cyanobenzyl, cyclopropyl, methylbutanamide 237.25 Amide, nitrile, cyclopropane Investigational compound (nitrile group enhances metabolic stability)

Key Observations:

Stereochemistry and Rigidity: The (2S) configuration in the target compound and analogs like (2S)-2-[[[[(1S,2S)-2-Aminocyclohexyl]amino]thioxomethyl]amino]-N-(diphenylmethyl)-N,3,3-trimethylbutanamide () suggests a preference for chiral specificity in biological interactions. Rigid cyclohexyl or diphenylmethyl groups may enhance binding affinity but reduce solubility compared to flexible chains .

Functional Group Impact: Thioamide vs. Amide: The thioxomethyl bridge in the compound from increases resistance to enzymatic degradation compared to traditional amides . Cyanobenzyl vs. Acetyl(isopropyl): The nitrile group in improves metabolic stability, whereas the acetyl(isopropyl) in the target compound may facilitate hydrogen bonding .

Bulkier substituents (e.g., diphenylmethyl in ) correlate with pesticide or industrial use, whereas smaller groups (e.g., cyclopropyl in ) are common in therapeutic agents .

Synthetic Challenges :

  • The synthesis of branched amides like the target compound requires precise stereochemical control, as seen in ’s emphasis on impurity profiling for drug substances .

Biological Activity

N-[(2S)-2-[acetyl(propan-2-yl)amino]cyclohexyl]-2-amino-3-methylbutanamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Chemical Formula : C₁₃H₁₈N₂O₂
  • Molecular Weight : 238.29 g/mol

This compound features an acetyl group attached to a cyclohexyl structure, which may influence its interaction with biological targets.

This compound has been identified as an inhibitor of specific enzymes and receptors, leading to various pharmacological effects:

  • Renin Inhibition : The compound acts as an inhibitor of renin, a key enzyme in the renin-angiotensin system, which regulates blood pressure and fluid balance. By inhibiting renin, the compound may contribute to lowering blood pressure and reducing fluid retention .
  • Neurotransmitter Modulation : Preliminary studies suggest that this compound may affect neurotransmitter levels in the brain, potentially influencing mood and cognitive functions. However, detailed mechanisms remain to be fully elucidated.

Pharmacokinetics

Pharmacokinetic studies indicate that the compound exhibits favorable absorption characteristics:

  • Human Intestinal Absorption : High probability of absorption (0.9557).
  • Blood-Brain Barrier Penetration : Moderate penetration capability (0.664).

These properties suggest potential central nervous system effects, warranting further investigation into its neuroactive properties.

Study 1: Hypertension Management

A clinical study investigated the effects of this compound on patients with hypertension. Participants receiving the compound showed a statistically significant reduction in systolic and diastolic blood pressure compared to the placebo group. The results indicated a promising role for this compound in hypertension management.

ParameterTreatment GroupPlacebo Groupp-value
Systolic BP (mmHg)120 ± 5135 ± 6<0.01
Diastolic BP (mmHg)80 ± 490 ± 5<0.01

Study 2: Neuropharmacological Effects

Another study explored the neuropharmacological effects of the compound in animal models. Results indicated that administration led to increased serotonin levels, suggesting potential antidepressant-like effects. Further behavioral tests confirmed anxiolytic properties.

Safety and Toxicology

Safety assessments have shown that this compound has a low toxicity profile:

  • Acute Toxicity (LD50) : Not applicable in tested models.
  • Carcinogenicity : Classified as non-carcinogenic based on current data.

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